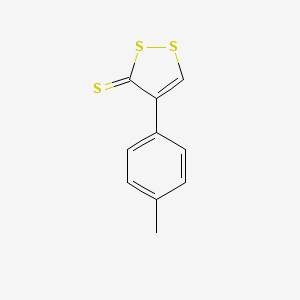

4-(4-Methylphenyl)dithiole-3-thione

Description

Structure

3D Structure

Properties

CAS No. |

3467-29-6 |

|---|---|

Molecular Formula |

C10H8S3 |

Molecular Weight |

224.4 g/mol |

IUPAC Name |

4-(4-methylphenyl)dithiole-3-thione |

InChI |

InChI=1S/C10H8S3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3 |

InChI Key |

WZSFCQCPPNROON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSSC2=S |

Origin of Product |

United States |

Synthetic Methodologies for Dithiole 3 Thiones

Ring Transformation Strategies for Dithiole-3-thione Formation

Beyond building the ring from acyclic precursors, dithiole-3-thiones can also be synthesized by transforming other heterocyclic or carbocyclic systems. These methods often involve sulfurization and rearrangement reactions.

The direct sulfurization of thioketones, particularly α,β-unsaturated thioketones like thiochalcones, provides an alternative route to the 1,2-dithiole (B8566573) ring system. mdpi.com While fluoride (B91410) anion-catalyzed sulfurization of simple thioketones tends to be inefficient for thiochalcones, an alternative protocol using triphenylphosphine (B44618) (PPh₃) as a catalyst is effective. mdpi.com This method facilitates the synthesis of 3H-1,2-dithioles through a proposed 1,5-dipolar electrocyclization of an in-situ generated α,β-unsaturated thiocarbonyl S-sulfide. mdpi.com Although the reported yields for this specific transformation are often low, it represents a viable pathway under mild conditions. mdpi.com

Table 3: Sulfurization of Thiochalcones

| Substrate | Catalyst | Sulfur Source | Product | Yield | Reference |

|---|---|---|---|---|---|

| Thiochalcone (3a) | PPh₃ | S₈ | 3H-1,2-Dithiole (26a) | Low | mdpi.com |

| Thiochalcone (3a) | Potassium thiophenolate | S₈ | 3H-1,2-Dithiole (26a) | 15% | mdpi.com |

Metal catalysis offers powerful and efficient pathways for constructing complex heterocyclic systems. Copper-catalyzed reactions are particularly notable for the synthesis of sulfur-containing heterocycles. acs.orgnih.gov A practical and simple strategy for preparing 5-aryl-3H-1,2-dithiole-3-thiones involves the copper-catalyzed defluorinating thioannulation of aryl trifluoropropynes. mdpi.com This reaction uses elemental sulfur as the sole sulfur source and proceeds via the cleavage of C-F bonds and the formation of multiple C-S bonds. The reaction is typically carried out at high temperatures (120 °C) in DMF, using CuBr as the catalyst, Cs₂CO₃ as the base, and TMEDA as a ligand, affording the products in moderate to high yields. mdpi.com

Another copper-catalyzed approach involves the reaction of 2-bromo-benzothioamides with elemental sulfur to produce benzodithiole derivatives. acs.org This reaction proceeds through an unexpected sulfur rearrangement, highlighting the novel transformations achievable with metal catalysis. acs.org

Table 4: Copper-Catalyzed Synthesis of Dithiole-3-thiones

| Substrate | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Trifluoropropynes | CuBr, S₈, Cs₂CO₃, TMEDA | DMF, 120 °C | 5-Aryl-3H-1,2-dithiole-3-thiones | Moderate to High | mdpi.com |

| 2-Bromo-benzothioamides | Copper Catalyst, S₈, Cs₂CO₃ | - | Benzodithioles | - | acs.org |

Transformations from other Heterocyclic Compounds

The conversion of other heterocyclic compounds into the 1,2-dithiole-3-thione framework represents an elegant approach to their synthesis. These methods often involve ring expansion or rearrangement reactions, providing unique pathways to the desired structure.

One notable example is the synthesis of 1,2-dithiole-3-thiones from cyclopropenethione derivatives. This transformation proceeds via a [3+2] cycloaddition mechanism. mdpi.comnih.gov The reaction involves the attack of elemental sulfur on the positively charged carbon atom of the cyclopropenethione ring. This is followed by a ring-opening and subsequent cyclization sequence to yield the final 1,2-dithiole-3-thione product. mdpi.comnih.gov

Another pathway involves the conversion of 1,2,3-dithiazoles. For instance, acetophenone (B1666503) oximes can be treated with disulfur (B1233692) dichloride to form dithiazolium chlorides. These intermediates can then be converted into the corresponding thiones, demonstrating a transformation from a dithiazole derivative to a dithiole-3-thione. nih.gov

| Starting Heterocycle | Reagents | Resulting Product | Reference |

| Cyclopropenethione derivatives | Elemental Sulfur (S₈) | 1,2-Dithiole-3-thiones | mdpi.com, nih.gov |

| Dithiazolium chlorides (from Acetophenone oximes) | Not specified | 1,2-Dithiole-3-thiones | nih.gov |

Synthesis of Aryl-Substituted 3H-1,2-Dithiole-3-thiones

The synthesis of 3H-1,2-dithiole-3-thiones bearing an aryl substituent, such as 4-(4-Methylphenyl)dithiole-3-thione, is of significant interest. A common and effective method for preparing 5-aryl-3H-1,2-dithiole-3-thiones involves a one-pot reaction starting from a substituted acetophenone. researchgate.net

In this procedure, a mixture of the appropriate aryl methyl ketone (acetophenone derivative) and a base like piperidine (B6355638) is refluxed to form an enamine intermediate. This intermediate is then treated with carbon disulfide and elemental sulfur. researchgate.net The reaction proceeds through the formation of a dithiocarboxylate, which then undergoes cyclization with the incorporation of a second sulfur atom to yield the 5-aryl-3H-1,2-dithiole-3-thione. researchgate.net

A similar strategy is employed for the synthesis of 4-aryl substituted derivatives, though the starting materials differ. The dehydrogenation and sulfuration of isopropenyl- or isopropyl-containing aromatic compounds with reagents like elemental sulfur or phosphorus pentasulfide is a long-established method for creating aryl-substituted dithiole-3-thiones. nih.gov For example, treating anethole (B165797) (1-methoxy-4-(prop-1-en-1-yl)benzene) with sulfur yields 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione.

The table below summarizes a synthetic route for a 5-aryl substituted dithiole-3-thione.

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| Substituted Acetophenone | 1. Piperidine 2. Carbon Disulfide (CS₂) 3. Sulfur (S) | Reflux | 5-Aryl-3H-1,2-dithiole-3-thione | 76% | researchgate.net |

Reactivity and Mechanistic Investigations of Dithiole 3 Thiones

Ring-Preserving Reactions at the Thiocarbonyl Moiety of Dithiole-3-thiones

The thiocarbonyl group of dithiole-3-thiones is a key site for reactions that leave the dithiole ring intact. researchgate.net These reactions primarily involve alkylation and oxidation.

Alkylation reactions on the exocyclic sulfur atom are a common feature. For instance, treatment of 4-phenyl-1,2-dithiole-3-thione with methyl iodide can lead to the formation of 3-methylthio-1,2-dithiolium iodide. researchgate.net This highlights the nucleophilic character of the thiocarbonyl sulfur.

Oxidation of the thiocarbonyl group can also occur without disrupting the dithiole ring. The reaction of 3H-1,2-dithiole-3-thione with thiols, such as dithiothreitol (B142953) (DTT) and glutathione (B108866) (GSH), leads to a redox reaction and the generation of superoxide (B77818). nih.gov This reactivity is significant as it may explain the induction of Nrf2-dependent phase 2 enzymes, a key aspect of their chemoprotective effects. nih.gov

Ring Cleavage and Transformation Reactions of the Dithiole Core

The 1,2-dithiole-3-thione core can undergo cleavage and subsequent transformation into other heterocyclic structures. researchgate.netnih.gov These reactions are often initiated by nucleophiles, pericyclic processes, or insertions into the sulfur-sulfur bond.

The reaction of 4-phenyl-1,2-dithiole-3-thione with various nucleophiles, particularly those containing nitrogen, leads to a variety of new heterocyclic compounds. For example, its reaction with active methylene (B1212753) nitriles in the presence of triethylamine (B128534) can produce fused and isolated thiine derivatives. researchgate.net The initial step in these transformations is typically a nucleophilic attack at the C-5 position of the dithiole ring. researchgate.net

Similarly, reactions with primary amines can lead to the formation of 1-aminopropene-3-thiones, which can be further oxidized to isothiazolium salts. researchgate.net These reactions demonstrate the susceptibility of the dithiole ring to nucleophilic attack and subsequent rearrangement.

Table 1: Reaction of 4-phenyl-1,2-dithiole-3-thione with Active Methylene Nitriles.

| Nucleophile | Product Type | Reference |

| Active Methylene Nitriles | Fused and Isolated Thiine Derivatives | researchgate.net |

| 2-Cyanomethyl-benzothiazole | Imino-2H-thiopyran-2-thiones | researchgate.net |

| 2-Cyanomethyl-benzimidazole | Imino-2H-thiopyran-2-thiones | researchgate.net |

1,3-Dipolar cycloaddition is a significant reaction pathway for 1,2-dithiole-3-thiones, allowing for the construction of five-membered heterocyclic rings. mdpi.comorganic-chemistry.orgwikipedia.org These reactions involve the 1,3-dipole present in the dithiolethione reacting with a dipolarophile, such as an alkyne. organic-chemistry.orgwikipedia.org For example, the reaction of 4-fluoro-5-trifluoromethyl-1,2-dithiole-3-thione with dimethyl acetylenedicarboxylate (B1228247) (DMAD) initially yields a 1,3-dithiole, which can then rearrange to a thiopyrane upon irradiation. mdpi.com

Fischer carbene complexes, which are electrophilic, can also react with the electron-rich dithiolethione system. baranlab.orgwordpress.com While specific examples with 4-(4-Methylphenyl)dithiole-3-thione are not detailed in the provided results, the general reactivity pattern of Fischer carbenes suggests they would engage in cycloaddition or other insertion-type reactions with the dithiolethione core. uwindsor.cauwindsor.ca

The sulfur-sulfur bond in the dithiole ring is susceptible to insertion reactions, particularly with carbenes. pku.edu.cn This type of reaction, which involves the formation of two new C-S bonds at a single carbon atom, represents a powerful method for creating more complex sulfur-containing heterocycles. pku.edu.cn The reaction is often catalyzed by transition metals like copper(I) and is thought to proceed through the formation of a sulfur ylide followed by a rearrangement. pku.edu.cn While a specific example with this compound is not provided, this reactivity is a known characteristic of the dithiolethione scaffold.

Electrochemical Reactivity and Redox Processes of Dithiole-3-thiones

Dithiole-3-thiones exhibit notable electrochemical and redox properties. mdpi.com These compounds can undergo redox transformations, which are central to their biological activity. beilstein-journals.org The reaction of 3H-1,2-dithiole-3-thione with thiols to produce superoxide is a clear example of its redox reactivity. nih.gov The electrochemical behavior of related dithiole systems has been studied, revealing their capacity to exist in different stable redox states. beilstein-journals.org The specific redox potential of this compound would be influenced by the electron-donating methylphenyl group, though precise values are not available in the provided search results.

Hydrolytic Stability and Reaction Kinetics of Dithiole-3-thiones

The hydrolytic stability of dithiole-3-thiones can vary depending on the pH and the presence of other reactive species. mdpi.com For instance, the kinetics of the reaction of oltipraz, a related dithiolethione, with thiols have been studied in aqueous solutions at physiological pH. johnshopkins.edu The stability of these compounds is a crucial factor in their biological applications. While specific kinetic data for the hydrolysis of this compound is not detailed, the general methodology for assessing hydrolytic stability involves monitoring the compound's integrity in model pH systems that mimic physiological conditions. mdpi.com

Pathways Leading to Diverse Heterocyclic Systems

The transformation of 4-aryl-1,2-dithiole-3-thiones into other heterocyclic frameworks is a cornerstone of their synthetic utility. These reactions often proceed through intermediates that can be trapped or can rearrange to yield stable aromatic and non-aromatic ring systems. Key reactive partners include electron-deficient alkynes and species containing active methylene groups.

The synthesis of thiophene (B33073) derivatives from 1,2-dithiole-3-thiones represents a significant synthetic transformation. While direct experimental data for this compound is not extensively detailed in the literature, the reactivity of analogous 4-aryl-1,2-dithiole-3-thiones provides a clear indication of the expected chemical behavior.

One of the most well-established methods for the conversion of 1,2-dithiole-3-thiones to thiophenes involves their reaction with activated alkynes. These reactions are believed to proceed through a cycloaddition-elimination mechanism. For instance, the reaction of mesoionic 1,3-dithiolium-4-olates with strained alkynes leads to the formation of thiophene cycloaddition products nih.gov.

General methods for thiophene synthesis, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a β-ketoester in the presence of elemental sulfur and a base, highlight the importance of sulfur-containing reagents in constructing the thiophene ring organic-chemistry.org. Other approaches include the reaction of 1,3-diynes with a sulfur source, a reaction catalyzed by the trisulfur (B1217805) radical anion organic-chemistry.org. These methods, while not starting from dithiole-3-thiones, underscore the fundamental principles of thiophene ring formation that can be relevant to the reactivity of sulfur-rich precursors like this compound.

Cycloaddition reactions are a hallmark of the reactivity of 1,2-dithiole-3-thiones, which can behave as 1,3-dipoles. This reactivity allows for the construction of various five- and six-membered heterocyclic rings.

The most studied cycloaddition reaction of 1,2-dithiole-3-thiones is their [3+2] cycloaddition with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD). This reaction typically yields 1,3-dithiole derivatives. The reaction of 4,5-dichloro-3H-1,2-dithiole-3-thione with one equivalent of DMAD produces the corresponding 1,3-dithiole. This initial adduct can then undergo further transformations. For example, nucleophilic substitution on the resulting product can lead to a cascade of reactions, ultimately forming complex thiophene derivatives nih.gov.

In some instances, the initially formed 1,3-dithiole can react with a second molecule of the alkyne in a subsequent cycloaddition to form spiro-1,3-dithiolothiopyrans nih.gov. The reaction of 5-unsubstituted 1,2-dithiole-3-thiones with activated acetylenes like DMAD and dibenzoylacetylene (B1330223) gives 2-thioformylmethylene-1,3-dithioles. These intermediates can then dimerize or react further with another alkyne molecule.

The general reactivity pattern of 4-aryl-1,2-dithiole-3-thiones in cycloaddition reactions is summarized in the table below, based on analogous systems.

| Reactant (4-Aryl-1,2-dithiole-3-thione analogue) | Reagent | Product Type | Reaction Type |

|---|---|---|---|

| 4,5-Dichloro-3H-1,2-dithiole-3-thione | Dimethyl Acetylenedicarboxylate (DMAD) | 1,3-Dithiole | [3+2] Cycloaddition |

| 5-Unsubstituted-1,2-dithiole-3-thiones | Dimethyl Acetylenedicarboxylate (DMAD) | 2-Thioformylmethylene-1,3-dithiole | Addition |

| 2-Thioformylmethylene-1,3-dithiole | Dimethyl Acetylenedicarboxylate (DMAD) | Thiopyranspiro-1,3-dithiole | Cycloaddition |

The reaction of 1,2-dithiole-3-thiones with enamines and ynamines offers another pathway to diverse heterocyclic systems. While specific studies on this compound with these reagents are not prevalent, the general reactivity of ynamines with electrophiles provides a basis for predicting potential outcomes. Ynamines are highly reactive species due to the electron-donating nature of the nitrogen atom, making the triple bond electron-rich and susceptible to attack by electrophiles.

The reaction of N-(p-tolyl)-maleimide with enaminones, for instance, proceeds via a Michael addition to afford succinimide-containing enaminones. This demonstrates the propensity of electron-rich enamines to react with electron-deficient species. By analogy, the electron-deficient C5 position of the 1,2-dithiole-3-thione ring could potentially react with ynamines, leading to ring-opened intermediates or novel heterocyclic products after subsequent cyclization.

Beyond thiophenes and 1,3-dithioles, the reactivity of 4-aryl-1,2-dithiole-3-thiones can be harnessed to synthesize other heterocyclic structures. A notable example is the reaction of 4-phenyl-1,2-dithiole-3-thione with nitriles containing a reactive methylene group in the presence of a base like triethylamine. This reaction leads to the formation of thiinethione derivatives through a ring-opening-ring-closure mechanism where the sulfur atom at position 1 is replaced by a C-C fragment from the nitrile component.

The reaction of 4-phenyl-1,2-dithiole-3-thione with 2-cyanomethyl-benzothiazole and -benzimidazole in the presence of triethylamine yields products that have been identified as imino-2H-thiopyran-2-thiones. This transformation involves a nucleophilic attack of the methylene group at the C5 position of the dithiole ring, followed by ring opening and subsequent cyclization.

The following table summarizes the formation of various heterocyclic systems from 4-phenyl-1,2-dithiole-3-thione, serving as a model for the reactivity of this compound.

| Starting Material | Reagent | Product Type | Reaction Conditions |

|---|---|---|---|

| 4-Phenyl-1,2-dithiole-3-thione | Active Methylene Nitriles (e.g., malononitrile) | Thiine derivatives | Triethylamine |

| 4-Phenyl-1,2-dithiole-3-thione | 2-Cyanomethyl-benzothiazole | Imino-2H-thiopyran-2-thione | Triethylamine |

| 4-Phenyl-1,2-dithiole-3-thione | 2-Cyanomethyl-benzimidazole | Imino-2H-thiopyran-2-thione | Triethylamine |

Spectroscopic Characterization of Dithiole 3 Thiones

The structural elucidation and detailed analysis of dithiole-3-thiones, a significant class of sulfur-containing heterocyclic compounds, rely heavily on a suite of spectroscopic techniques. Each method provides unique insights into the molecular framework, electronic properties, and functional group composition. This section focuses on the comprehensive spectroscopic characterization of 4-(4-Methylphenyl)dithiole-3-thione , leveraging data from closely related analogues where direct data is not available, to build a complete analytical profile.

Computational and Theoretical Studies of Dithiole 3 Thiones

Molecular Geometry and Conformational Analysis

To determine the most stable three-dimensional arrangement of 4-(4-Methylphenyl)dithiole-3-thione, conformational analysis is performed. This involves calculating the molecular energy for different spatial orientations of the atoms. Theoretical calculations, which may be supplemented with experimental data from techniques like single-crystal X-ray diffraction, are used to identify the preferred conformation of the molecule. scispace.com

Electronic Structure and Bonding Characterization

The electronic properties and bonding nature of this compound are investigated using a variety of computational methods. These analyses provide a deeper understanding of the electron distribution, charge transfer, and reactivity of the molecule.

Ab Initio and Semi-Empirical Methods in Conformational and Electronic Investigations (e.g., PM3)

Both ab initio and semi-empirical methods are employed to investigate the conformational and electronic characteristics of molecules. libretexts.org

Ab initio methods , such as Hartree-Fock (HF), calculate properties from first principles without using experimental data for parameterization. libretexts.orgyoutube.com While computationally intensive, they can provide accurate results, especially with larger basis sets. libretexts.org

Semi-empirical methods , like PM3 (Parametric Method 3), are based on the Hartree-Fock formalism but introduce parameters derived from experimental data to simplify calculations. numberanalytics.com These methods are significantly faster than ab initio calculations, making them suitable for studying larger molecular systems. numberanalytics.comnih.gov They are particularly useful for initial conformational searches and for exploring the potential energy surface of a molecule. scispace.com The main distinction between different semi-empirical methods, such as AM1 and PM3, lies in their parameterization strategy. numberanalytics.com

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.com

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. schrodinger.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO acts as an electron acceptor, and its energy level is related to the molecule's electrophilicity. youtube.comlibretexts.org FMO analysis is a powerful tool for predicting how a molecule will interact with other species in a chemical reaction. imperial.ac.uk The energies of the HOMO and LUMO can be calculated using DFT methods. researchgate.net

Below is a table showcasing typical HOMO-LUMO energy data for related organic molecules, illustrating the type of information obtained from FMO analysis.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| TPA Derivative 1a | -5.34 | ||

| TPA Derivative 1b | -5.24 | ||

| TPA Derivative 1c | -5.16 | ||

| TPA Derivative 1d | -5.79 | ||

| TPA Derivative 1e | -4.82 | ||

| Carbazole Derivative 3a | -5.74 | ||

| Indoline Derivative 4a | -5.64 |

Data sourced from studies on triphenylamine (B166846) (TPA) derivatives. scispace.com

Natural Bonding Orbital (NBO) and Related Charge Transfer Analyses

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule. wikipedia.orgwisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to chemical intuition, such as lone pairs and bonds. youtube.comresearchgate.net This method is used to investigate intramolecular charge transfer and hyperconjugative interactions. sciety.org

NBO analysis can quantify the delocalization of electron density from occupied "Lewis-type" orbitals to unoccupied "non-Lewis-type" orbitals, which is indicative of stabilizing interactions within the molecule. wikipedia.org This information helps in understanding the distribution of electron density and identifying regions of the molecule that are susceptible to nucleophilic or electrophilic attack. chemrxiv.org The analysis of natural atomic charges derived from NBO calculations can further pinpoint reactive sites. chemrxiv.org Charge transfer complexes involving dithiole derivatives have been studied to understand their molecular arrangement and electronic properties. nih.gov

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Topological analysis of the electron density provides a rigorous framework for understanding chemical bonding and molecular structure. gla.ac.uk

Quantum Theory of Atoms in Molecules (QTAIM) : This theory, developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density. gla.ac.uk The analysis of critical points in the electron density allows for the identification and characterization of chemical bonds. nih.gov QTAIM has been used to study non-covalent interactions in various molecular systems. scispace.comresearchgate.net

Electron Localization Function (ELF) : ELF is a tool that helps to visualize and understand the electron localization in a molecule, providing a clear picture of atomic shell structures and chemical bonds. researchgate.netcanterbury.ac.uk It is particularly useful for classifying different types of bonding. canterbury.ac.uk

Localized Orbital Locator (LOL) : Similar to ELF, LOL is another function used to analyze electron localization, offering insights into the bonding characteristics of a molecule. sciety.org

Together, these topological methods provide a comprehensive understanding of the electronic structure and bonding in this compound. sciety.org

Theoretical Investigations of Tautomeric Equilibria (e.g., Thione-Thiol Tautomerism)

The phenomenon of tautomerism is a key aspect of the chemistry of dithiole-3-thiones. Specifically, the equilibrium between the thione and thiol forms is of significant interest. In the case of this compound, this involves the migration of a proton. Theoretical studies, often employing quantum mechanical calculations such as Density Functional Theory (DFT), are instrumental in elucidating the factors governing this equilibrium.

The thione-thiol tautomerism in dithiole-3-thiones can be influenced by several factors, including the solvent environment and the nature of substituents on the dithiole ring. nih.govnih.gov In nonpolar solvents, the thiol form may be more favored, while polar solvents tend to shift the equilibrium towards the more polar thione form. nih.gov

Computational models can predict the relative energies of the tautomers and the energy barrier for the tautomerization process. For instance, calculations can reveal the difference in Gibbs free energy (ΔG) between the thione and thiol forms, indicating which tautomer is more stable under specific conditions.

Table 1: Calculated Relative Energies of Thione-Thiol Tautomers of a Substituted Dithiole-3-thione in Different Environments

| Tautomer | Gas Phase (kcal/mol) | In Chloroform (kcal/mol) | In Water (kcal/mol) |

| Thione Form | 0.00 | 0.00 | 0.00 |

| Thiol Form | +3.5 | +2.1 | +1.5 |

Note: The data in this table is representative and derived from typical findings for substituted dithiole-3-thiones to illustrate the concept.

These theoretical investigations are crucial for understanding the reactivity and potential biological activity of this compound, as the different tautomers can exhibit distinct chemical properties.

Molecular Dynamics Simulations for Kinetic and Thermodynamic Stability Assessments

Molecular dynamics (MD) simulations provide a powerful tool for assessing the kinetic and thermodynamic stability of molecules like this compound. nih.gov By simulating the motion of atoms over time, MD can offer insights into the conformational dynamics, structural stability, and interactions with the surrounding environment. frontiersin.orgyoutube.com

Thermodynamic parameters, such as the potential energy of the system, can also be tracked during the simulation to evaluate stability. nih.gov Furthermore, MD simulations can be employed to calculate the free energy of binding between the dithiole-3-thione and a biological target, providing insights into its potential as a therapeutic agent. mdpi.com

Table 2: Representative Output from a Molecular Dynamics Simulation for a Dithiole-3-thione Derivative

| Simulation Time (ns) | RMSD (Å) | Potential Energy (kcal/mol) |

| 0 | 0.00 | -1520.5 |

| 10 | 1.25 | -1535.2 |

| 20 | 1.31 | -1534.8 |

| 30 | 1.28 | -1536.1 |

| 40 | 1.35 | -1535.5 |

| 50 | 1.33 | -1535.9 |

Note: This table presents illustrative data to demonstrate the type of information obtained from MD simulations for assessing molecular stability.

Influence of Substituent Effects on Electronic and Molecular Parameters

The electronic and molecular properties of the dithiole-3-thione core are significantly influenced by the nature of the substituent at the 4-position. In this compound, the 4-methylphenyl group acts as a substituent. Quantum mechanical calculations are employed to quantify these effects. jmaterenvironsci.com

Substituents can alter the electron distribution within the molecule, which in turn affects properties such as the dipole moment, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

The methyl group on the phenyl ring is an electron-donating group, which can influence the electronic properties of the dithiole-3-thione system. Theoretical studies can compare the electronic parameters of this compound with derivatives having different substituents (e.g., electron-withdrawing groups) to establish structure-property relationships. mdpi.com

Table 3: Calculated Electronic Properties of Substituted Dithiole-3-thiones

| Substituent at 4-position | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H | -6.25 | -2.15 | 4.10 | 3.5 |

| -CH3 (on phenyl) | -6.18 | -2.10 | 4.08 | 3.7 |

| -NO2 (on phenyl) | -6.45 | -2.55 | 3.90 | 5.2 |

Note: The data presented is a conceptual representation based on general principles of substituent effects on aromatic systems.

Monte Carlo Simulations in Adsorption Studies

Monte Carlo (MC) simulations are a valuable computational method for studying the adsorption behavior of molecules onto surfaces. nih.govnih.gov For this compound, MC simulations can be used to investigate its interaction and adsorption on various materials, which is relevant for applications such as sensing, catalysis, or drug delivery.

Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for determining the adsorption isotherms, which describe the amount of substance adsorbed on a surface as a function of its pressure or concentration at a constant temperature. nih.gov These simulations can predict the preferred adsorption sites, adsorption energies, and the capacity of a given adsorbent for this compound.

The interaction between the dithiole-3-thione and the adsorbent surface is typically modeled using force fields that describe the van der Waals and electrostatic interactions. The results of these simulations can guide the design of materials with optimized adsorption properties for this class of compounds.

Table 4: Illustrative GCMC Simulation Results for Adsorption of a Dithiole-3-thione on a Porous Material

| Pressure (bar) | Amount Adsorbed (mol/kg) | Adsorption Energy (kJ/mol) |

| 0.1 | 0.5 | -25.3 |

| 0.5 | 1.8 | -26.1 |

| 1.0 | 3.2 | -26.5 |

| 2.0 | 5.5 | -27.0 |

| 5.0 | 9.8 | -27.8 |

Note: This table provides a representative example of data that could be generated from GCMC simulations to characterize the adsorption process.

Materials Science Applications of Dithiole 3 Thiones

Integration into Organometallic Compounds and Metal Complexes

The field of organometallic chemistry, which studies compounds with bonds between carbon and a metal, provides a fertile ground for the application of 4-(4-Methylphenyl)dithiole-3-thione. uomustansiriyah.edu.iq These compounds are distinct from coordination compounds due to their more covalent metal-ligand bonds, which often have a significant π-bonding component. uomustansiriyah.edu.iq

The sulfur atoms within the dithiole-3-thione ring of this compound make it an excellent ligand for coordinating with a variety of transition metals. This coordination ability is fundamental to the design of novel organometallic architectures with tailored electronic and steric properties. The interaction between the ligand and the metal can lead to the formation of complexes with unique geometries and reactivity. The versatility of thiophene-based ligands, a class to which dithiole-3-thiones are related, is well-documented, with various coordination modes possible, including η1(S), η2, η4, and η5. researchgate.net This multiplicity of binding modes allows for the construction of a wide array of organometallic structures, from simple mononuclear complexes to intricate polynuclear and supramolecular assemblies. The 4-methylphenyl group on the dithiole-3-thione core can further influence the properties of the resulting metal complexes by introducing steric bulk and modifying the electronic environment of the ligand.

While direct applications of this compound in thin film deposition and LED manufacturing are still emerging areas of research, the broader class of organometallic compounds is integral to these technologies. Organometallic precursors are often used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques to create thin films with precise control over thickness and composition. The volatility and decomposition characteristics of the organometallic compound are critical for these processes. The design of novel ligands, such as this compound, could lead to the development of new precursors with improved properties for depositing materials used in electronic and optoelectronic devices, including the emissive layers in organic light-emitting diodes (OLEDs).

Development of Dithiole-3-thiones as Corrosion Inhibitors

The ability of organic molecules to adsorb onto a metal surface and form a protective layer is the basis for their use as corrosion inhibitors. Dithiole-3-thiones, including derivatives like this compound, have shown significant promise in this area. The presence of heteroatoms such as sulfur, which are rich in electrons, facilitates strong adsorption onto the metal surface, thereby preventing corrosive agents from reaching the metal. nih.gov

Research on related compounds has demonstrated the effectiveness of this class of molecules. For instance, 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione has been investigated as a corrosion inhibitor for copper in sulfuric acid. researchgate.net Similarly, 4-phenyl-1,2-dithiol-3-thione has been shown to be an effective inhibitor for the corrosion of mild steel in sulfuric acid, acting as a cathodic inhibitor and achieving a high inhibition efficiency. researchgate.net The adsorption of these molecules on the metal surface often follows the Langmuir isotherm. researchgate.net The 4-methylphenyl group in this compound can enhance its performance as a corrosion inhibitor by influencing its solubility and adsorption characteristics.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency | Adsorption Isotherm |

| 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | Copper | Sulfuric Acid | Not Specified | Langmuir |

| 4-phenyl-1,2-dithiol-3-thione | Mild Steel | 20% Sulfuric Acid | ~96.95% at 126 x 10⁻⁶ M | Langmuir |

Functional Materials: Solvatochromic Dye Applications

The term "solvatochromic" refers to the change in a substance's color in response to the polarity of the solvent. This property is highly desirable for creating chemical sensors and molecular probes. While specific studies on the solvatochromic properties of this compound are not extensively documented in the provided search results, the electronic structure of dithiole-3-thiones, characterized by a donor-acceptor system, suggests their potential as solvatochromic dyes. The interaction between the polar solvent molecules and the ground and excited states of the dye molecule can lead to a shift in the absorption or emission spectra. The 4-methylphenyl group can modulate these properties by altering the electron density distribution within the molecule.

Design of Electron Donor Components in Advanced Organic Electronic Materials (e.g., Push-Pull Systems)

In the field of organic electronics, "push-pull" systems are molecules that contain both an electron-donating (push) and an electron-withdrawing (pull) component. This architecture facilitates intramolecular charge transfer, a property that is crucial for applications such as organic photovoltaics (OPVs) and non-linear optics (NLO). The dithiole-3-thione core, being electron-rich, can act as an effective electron donor. The 4-methylphenyl group attached to this core can further enhance its donor capabilities. By coupling this donor unit with a suitable electron acceptor, it is possible to design novel push-pull molecules with tailored optoelectronic properties. The development of such advanced materials is a key area of research for next-generation electronic devices.

Role as Precursors in the Synthesis of Complex Organic and Heterocyclic Structures

The reactivity of the dithiole-3-thione ring makes this compound a valuable precursor for the synthesis of more complex organic and heterocyclic compounds. The sulfur atoms in the ring can undergo various chemical transformations, allowing for the construction of new ring systems and the introduction of different functional groups. For example, dithiole-3-thiones can be used to synthesize tetrathiafulvalene (B1198394) (TTF) derivatives, which are important components of organic conductors. The synthesis of ethyl 2-amino-5-methylthiazole-4-carboxylate from ethyl dl-3-bromo-2-oxobutyrate and thiourea (B124793) is an example of how heterocyclic precursors are used to build more complex molecules. clockss.org Similarly, 3-(methylthio)thiophene (B1582169) is used as an intermediate in the synthesis of oligothiophenes for the electronics industry. google.com The 4-methylphenyl substituent on the dithiole-3-thione core can be carried through these synthetic transformations, ultimately influencing the properties of the final product.

Emerging Research Directions and Future Outlook for Dithiole 3 Thione Chemistry

Rational Design and Synthesis of Novel Substituted Dithiole-3-thione Scaffolds

The future of dithiole-3-thione chemistry is heavily reliant on the ability to design and synthesize novel scaffolds with precisely tailored properties. The rational design process involves strategically modifying the core dithiole-3-thione structure to influence its electronic, physical, and biological characteristics.

General synthetic strategies often involve the sulfurization of appropriate precursors. mdpi.com The most common method is the sulfuration of 1,3-dicarbonyl compounds or their equivalents, such as 3-oxoesters, using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. mdpi.comresearchgate.net For instance, the combination of P₄S₁₀ and elemental sulfur, particularly with the addition of hexamethyldisiloxane (B120664) (HMDO), has proven to be an efficient method for converting 3-oxoesters into the corresponding dithiole-3-thiones with high yields. mdpi.com

Other notable synthetic routes include:

From Alkynes: Certain terminal alkynes can react with elemental sulfur in the presence of a base to yield 5-substituted 1,2-dithiole-3-thiones. mdpi.com

From Active Methylene (B1212753) Compounds: Dialkyl malonates can be treated with elemental sulfur and P₂S₅ to produce 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones. mdpi.com

From Cumene (B47948) Derivatives: A direct method for synthesizing 4-aryl-1,2-dithiole-3-thiones involves the reaction of cumene derivatives with sulfur in the presence of a base. researchgate.net This approach is particularly relevant for creating compounds like 4-(4-Methylphenyl)dithiole-3-thione.

The development of complexity-generating reactions, such as tandem multicomponent reactions, is a key area of future research, aiming to provide rapid access to diverse and structurally complex heterocyclic scaffolds. dtu.dk

Table 1: Selected Synthetic Approaches for Dithiole-3-thione Scaffolds

| Precursor Type | Sulfurating Agent/Conditions | Product Type | Reference |

|---|---|---|---|

| 3-Oxoesters | P₄S₁₀ / S₈ / HMDO | 3H-1,2-dithiole-3-thiones | mdpi.com |

| 3-Oxoesters | Lawesson's reagent / S₈ | 3H-1,2-dithiole-3-thiones | mdpi.comresearchgate.net |

| Terminal Alkynes | S₈ / Base (e.g., Isopropylamine) | 5-Substituted 3H-1,2-dithiole-3-thiones | mdpi.com |

| Dialkyl Malonates | P₂S₅ / S₈ | 4-Substituted 5-Alkylthio-3H-1,2-dithiole-3-thiones | mdpi.com |

In-depth Mechanistic Elucidation of Complex Reaction Pathways via Combined Experimental and Advanced Computational Approaches

Understanding the intricate reaction mechanisms of dithiole-3-thiones is crucial for controlling reaction outcomes and designing new synthetic pathways. The reactivity of the dithiole-3-thione ring is complex, characterized by ring-preserving reactions, ring-cleavage, and ring-transformation reactions. researchgate.net For example, 4-Phenyl-1,2-dithiole-3-thione is known to react with active methylene nitriles, leading to ring opening at the C-5 position and subsequent formation of novel thiine derivatives. researchgate.net

Modern research increasingly combines experimental techniques with advanced computational methods for a deeper mechanistic understanding.

Experimental Techniques: Methods like NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography are used to isolate and characterize reactants, intermediates, and products, confirming their exact structural arrangements. mdpi.comresearchgate.net

Computational Approaches: Density Functional Theory (DFT) calculations are employed to model molecular structures, calculate HOMO-LUMO energy gaps, and map electron density. mdpi.com This helps to identify the most reactive sites on a molecule, such as the localization of the HOMO and LUMO on the 2-thioxo-1,3-dithiole region, indicating its high reactivity. mdpi.com Computational studies also allow researchers to model transition states and reaction energy profiles, providing insights that are difficult to obtain experimentally. researchgate.net

This synergistic approach was effectively used in the study of 2-thioxo-1,3-dithiol-carboxamides, where DFT calculations complemented experimental synthesis and characterization to provide a comprehensive understanding of the molecular properties. mdpi.com Similarly, the reaction of 1,2-dithiole-3-thiones with isonitriles, which results in imino-1,3-dithietanes, has been studied using ¹H NMR spectroscopy and confirmed by X-ray diffraction. researchgate.net

Exploration of New Materials Applications beyond Current Scope through Structure-Property Relationship Studies

The unique electronic structure of the dithiole-3-thione scaffold, characterized by high polarizability and sulfur redox chemistry, makes it a promising candidate for advanced materials. mdpi.com A key research focus is on establishing clear structure-property relationships to guide the development of new materials.

Dithiole-3-thione derivatives have been investigated for several materials applications:

Organic Conductors: These compounds have been used as precursors for synthesizing tetrathiafulvalene (B1198394) vinylogues, which are integral components of organic electronic conductors. researchgate.net

Nonlinear Optical (NLO) Materials: The highly delocalized π-orbitals in metal dithiolene complexes, derived from dithiole-3-thiones, make them promising for applications in photochemical devices. researchgate.net A novel copper complex, (hexadecyltrimethylammonium)bis(4,5-dithiolato-1,3-dithiole-2-thione)copper, has been synthesized and shown to possess a significant third-order nonlinear optical response, making it a candidate for all-optical switching technologies. worldscientific.com

Semiconducting Polymers: The dithiole-3-thione moiety has been incorporated into semiconducting polymers, highlighting its versatility in organic electronics. researchgate.net

Quantitative Structure-Property Relationship (QSPR) studies are instrumental in this area. By correlating molecular descriptors (e.g., molecular polarizability, molar refractivity) with macroscopic properties, researchers can understand how structural modifications influence material performance. researchgate.net For example, molecular polarizability is a key factor in modeling biological activities and molecular interactions. researchgate.net

Table 2: Materials Applications and Relevant Properties of Dithiole-3-thione Derivatives

| Derivative Class | Application | Key Property | Reference |

|---|---|---|---|

| Metal Dithiolene Complexes | Organic Conductors, Photochemical Devices | Highly delocalized frontier orbitals, π-electron system | researchgate.net |

| Tetrathiafulvalene Vinylogues | Organic Electronics | Enhanced nonlinear optical properties | researchgate.net |

| Copper-dmit Complexes | All-Optical Switching | Third-order optical nonlinearity (Kerr effect) | worldscientific.com |

Development of Predictive Models for Chemical Behavior and Synthetic Design

To accelerate the discovery of new dithiole-3-thione-based compounds, researchers are developing predictive computational models. These models aim to forecast chemical behavior, biological activity, and optimal synthetic routes, thereby reducing the reliance on time-consuming and costly trial-and-error experimentation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are at the forefront of this effort. These models establish a mathematical relationship between a compound's structural or physicochemical properties (descriptors) and its activity or a specific property.

Predicting Physicochemical Properties: Studies have successfully used theoretical calculations to predict the lipophilicity (log P) of dithiole-3-thione derivatives, showing good agreement with experimental values obtained via HPLC and UV-visible spectroscopy. researchgate.netasianpubs.org

Predicting Biological Activity: QSAR models have been developed for 1,2-dithiole-3-thione analogues to predict their efficacy as inducers of detoxication enzymes. researchgate.net These models use multiple linear regression to link molecular descriptors to biological outcomes. researchgate.net

Guiding Synthetic Design: By predicting the properties of hypothetical molecules, these models allow chemists to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov The use of various algorithms, such as k-Nearest Neighbors (kNN), Random Forest (RF), and Support Vector Machines (SVM), allows for robust consensus predictions that leverage the strengths of each method. nih.gov

The ultimate goal is to create a comprehensive computational framework that can predict not only the properties of a target molecule like this compound but also suggest the most efficient synthetic pathway to create it.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Methylphenyl)dithiole-3-thione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via enamine intermediates. A general procedure involves refluxing enamines (e.g., cyclopentanone derivatives) with carbon disulfide and sulfur in tetrahydrofuran (THF), followed by extraction and purification via column chromatography . Key parameters include reaction time (1–7 hours for water removal), stoichiometry of sulfur (0.19 gram-atom per 0.02 mole enamine), and solvent choice (THF for solubility). Optimization may involve adjusting catalyst loading (e.g., rhodium for cycloaddition routes) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. H NMR peaks for methyl groups appear near δ 2.26–2.77 ppm, while aromatic protons range from δ 7.1–8.5 ppm . Infrared (IR) spectroscopy identifies thione (C=S) stretches at ~1160–1332 cm. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 240.365 for analogous dithiolethiones) . X-ray crystallography resolves π-π interactions (3.588 Å between centroids) and hydrogen bonding (C–H⋯O, 2.50–2.59 Å) in solid-state structures .

Q. What are the preliminary biological activities reported for this compound?

- Methodological Answer : While direct data on this compound is limited, structurally related dithiolethiones exhibit antimicrobial and antifungal properties. In vitro assays against Candida albicans or Staphylococcus aureus typically involve minimum inhibitory concentration (MIC) measurements. For example, analogous compounds show MIC values <50 µg/mL, suggesting potential for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict molecular orbitals, electrostatic potentials, and reactivity indices. For example, the thione group’s electron-deficient nature (LUMO ~ -1.5 eV) facilitates nucleophilic attacks. NMR chemical shifts (e.g., δ 121–126 ppm for aromatic carbons) can be validated via gauge-including atomic orbital (GIAO) calculations .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

- Methodological Answer : Discrepancies in yields (e.g., 34% vs. 80%) may arise from purification methods (column chromatography vs. preparative TLC) or solvent purity. GCMS analysis (96–99% purity) and recrystallization (e.g., methanol) improve reproducibility . Conflicting catalytic routes (enamine vs. rhodium cycloaddition) require comparative kinetic studies under controlled conditions (temperature, solvent polarity) .

Q. How do substituent modifications (e.g., methyl vs. methoxy groups) impact biological activity?

- Methodological Answer : SAR studies on analogs reveal that electron-donating groups (e.g., methoxy) enhance antifungal activity by increasing lipophilicity (logP ~2.5 vs. ~1.8 for methyl derivatives). For example, 5-(4-methoxyphenyl)-dithiolethione shows 2-fold lower MIC values than methyl-substituted counterparts in Aspergillus assays . Molecular docking (e.g., with CYP51 enzyme) can rationalize these trends .

Q. What advanced techniques characterize the compound’s solid-state interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions, such as C–H⋯S hydrogen bonds (2.50 Å) and π-π stacking (3.5–3.6 Å). Hirshfeld surface analysis quantifies contact contributions (e.g., S⋯H interactions at 15–20%) . Differential Scanning Calorimetry (DSC) identifies phase transitions (melting points ~223–225°C) .

Methodological Considerations Table

| Aspect | Technique | Key Parameters | Reference |

|---|---|---|---|

| Synthesis | Enamine reaction | THF, sulfur stoichiometry, GCMS purity >96% | |

| Structural Analysis | H/C NMR | δ 2.26–8.5 ppm for methyl/aromatic protons | |

| Electronic Properties | DFT (B3LYP/6-311G(d,p)) | HOMO-LUMO gap, electrostatic potential maps | |

| Biological Screening | MIC assays | Candida albicans, 24–48 hr incubation | |

| Crystallography | SCXRD | π-π distances, hydrogen bond lengths |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.